(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a dichlorophenyl group attached to an oxan-4-ylmethanol moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many chlorinated phenolic compounds are known to inhibit specific enzymes, such as phospholipases, which play a crucial role in cellular signaling and membrane dynamics .
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can help mitigate oxidative stress in cells .
- Cellular Uptake : The oxan ring may enhance the lipophilicity of the compound, facilitating its uptake into cells and enhancing its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects against a range of bacteria and fungi. For instance, compounds with a dichlorophenyl moiety have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli.
Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For example, compounds with structural similarities have shown IC50 values indicating significant inhibition of cell growth in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HT-29 | 20 |
| This compound | MCF-7 | 18 |
Case Studies
- Case Study 1 : A study conducted on the anti-cancer properties of chlorinated phenols demonstrated that this compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Case Study 2 : Research on similar oxan derivatives indicated potential neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound may also possess neuroprotective properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of (2,6-Dichlorophenyl)(oxan-4-yl)methanol, highlighting key differences in molecular properties, substituents, and applications:
*Inferred based on the oxan-4-yl group’s polarity compared to analogs.
Key Comparison Insights:
Structural Features: The oxan-4-yl group in the target compound distinguishes it from isoxazole-based analogs (e.g., ), which may exhibit different electronic and steric properties.
Solubility: Compounds with polar substituents (e.g., oxan-4-yl, amino-phenyl) show enhanced solubility in methanol and acetone compared to simpler dichlorobenzyl alcohols .
Biological Activity: The 2,6-dichlorophenyl group is critical for binding affinity in adenosine receptor antagonists () and NSAIDs like diclofenac (). Replacement with bromo or methyl groups reduces activity .
Synthetic Routes: Dichlorophenyl methanol derivatives are often synthesized via thiourea intermediates () or Mannich reactions (), with modifications to heterocyclic substituents influencing yield and purity .
Research Findings and Implications
- Role of Chloro-Substituents: The 2,6-dichloro configuration is optimal for receptor binding in A3 adenosine antagonists, as removal or substitution of chlorine atoms significantly reduces affinity .
- Degradation Pathways: Microbial degradation of dichlorophenyl compounds produces metabolites like benzyl alcohols and indolinones (), highlighting the need for stability studies on the target compound .
- Pharmacopoeial Relevance: Impurities such as [2-[(2,6-dichlorophenyl)amino]phenyl]methanol are rigorously monitored in diclofenac sodium, underscoring the importance of purity in pharmaceutical applications .
Preparation Methods
Preparation via Catalytic Hydrogenation of Nitro Derivatives
One well-documented method involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol to obtain 2,6-dichloro-4-aminophenol, an intermediate that can be further elaborated toward the target compound.
- Catalysts: Platinum or palladium catalysts deposited on supports, with metal loading preferably less than 5% by weight, often around 2% or less relative to the nitro compound.
- Solvents: Ethers of diethylene glycol (e.g., monoethers like methyl or ethyl diethylene glycol ethers) are preferred as solvents to dissolve both starting nitro compounds and resulting amines.
- Reaction Conditions: Hydrogenation is conducted at low temperatures (below 150 °C, often around 35-40 °C) to prevent hydrodechlorination and decomposition of the nitro precursor.
- Pressure: Hydrogen pressure ranges from 1 to 50 bar, with 5 to 25 bar preferred.
- Concentration: Nitro compound concentration in solvent is typically 250-1500 g/L, optimally around 1000 g/L.
- Process Control: Continuous injection of nitro derivative helps manage the exothermic reaction and instability of the substrate.
- Purification: After hydrogenation, water is added to the reaction mixture to induce crystallization of the amino product, which is isolated by filtration and washing.
This method achieves high selectivity, minimizing loss of chlorine atoms and formation of undesired byproducts such as azo compounds or hydrodechlorinated derivatives. The solvent can be recycled after partial dehydration.
Synthesis via Nitration and Reduction Sequence
Another comprehensive synthetic route involves:
- Step 1: Nitration of 2,6-dichlorophenol in the presence of tetrachloroethylene and concentrated sulfuric acid as a water absorbent, producing 2,6-dichloro-4-nitrophenol.
- Step 2: Reduction of 2,6-dichloro-4-nitrophenol using hydrazine hydrate in ethanol with a catalyst to yield 2,6-dichloro-4-aminophenol.
- Nitration is conducted at mild temperatures (~34-36 °C) with controlled nitric acid addition.
- Solid-liquid separation and drying steps isolate the nitrophenol intermediate.
- Reduction occurs at 72-76 °C in a tower reactor with continuous stirring.
- Post-reaction, heat filtration and distillation remove ethanol, yielding high-purity amino product.
- Molar ratios are optimized: 2,6-dichlorophenol to nitric acid ~1.2-1.6; nitrophenol to hydrazine hydrate ~1.8-2.2.
- This method provides efficient, continuous synthesis with high yield and purity, minimizing isomers and byproducts.
Selective Reduction of Alkyl 2,6-Dichloropyridine-4-Carboxylates
Though focusing on a pyridine derivative, this method's principles are relevant for related dichlorophenyl methanol compounds:
- Starting materials: Alkyl esters of 2,6-dichloropyridine-4-carboxylic acid.
- Reducing agents: Metal hydrides such as sodium borohydride or potassium borohydride.
- Reaction: Selective reduction of the ester group to the corresponding (2,6-dichloropyridin-4-yl) methanol.
- Advantages: High yield and selectivity, minimizing by-products.
- Reaction conditions: Mild, controlled to avoid over-reduction or degradation of the dichlorinated aromatic ring.
- Reference: This approach is detailed in Japanese patent JP2003055348A and related literature.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Catalytic hydrogenation of nitro derivative | Pt or Pd catalyst; diethylene glycol ethers | 35-40 °C, 5-25 bar H2 pressure | High selectivity; solvent recycling | Hydrodechlorination risk; exothermic reaction |
| Nitration followed by hydrazine reduction | Nitric acid; hydrazine hydrate; ethanol catalyst | 34-36 °C (nitration), 72-76 °C (reduction) | Continuous process; high purity | Requires multiple separation steps |
| Metal hydride reduction of alkyl esters | Sodium borohydride or potassium borohydride | Mild, controlled conditions | High yield; selective ester reduction | Limited to ester substrates; pyridine derivatives |
Research Findings and Notes
- Catalyst selection and solvent choice are critical to avoid dechlorination and secondary reactions during hydrogenation.
- Temperature control is essential to maintain substrate stability and reaction specificity.
- Continuous feeding and reaction monitoring improve yield and safety due to exothermic nature and substrate instability.
- Purification by crystallization from aqueous mixtures is effective for isolating pure amino or methanol derivatives.
- Recycling of solvents and catalysts enhances process sustainability and cost-effectiveness.
- The reduction of esters by metal hydrides offers a complementary route, especially for pyridine analogs, with potential applicability to oxan-4-yl methanol derivatives by analogy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,6-dichlorophenyl)(oxan-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, the oxan-4-yl group may be introduced through acid-catalyzed cyclization of diols or ketones, as demonstrated in analogous methanone-to-methanol reductions using NaBH₄ or LiAlH₄ . Optimization involves Design of Experiments (DOE) to vary temperature, solvent polarity (e.g., DMF or methanol), and catalyst loading (e.g., BF₃·Et₂O for cyclization) to maximize yield .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2,6-dichlorophenyl aromatic protons at δ 7.2–7.5 ppm) and oxan-4-yl methine protons (δ 3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 287.03) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies in methanol or ethanol solutions (96%) show degradation under UV light, requiring storage in amber vials at 2–8°C . Solid-state stability is maintained for ≥6 months when desiccated and protected from oxygen .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or reduction) be elucidated?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O for proton exchange tracking) and computational modeling (DFT calculations) to map energy barriers for intermediates. For example, the role of BF₃·Et₂O in oxan-4-yl ring formation involves stabilizing carbocation intermediates .
Q. What strategies resolve contradictory data in biological activity assays (e.g., cytotoxicity vs. efficacy)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
